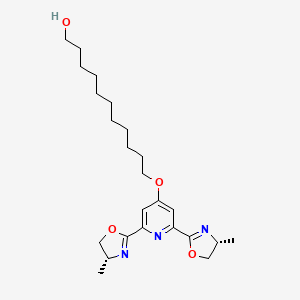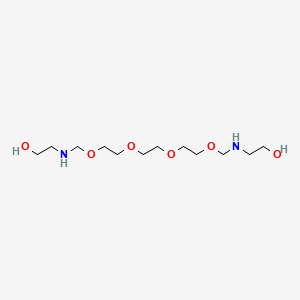
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol is a chemical compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Purification Steps: Using techniques like distillation or crystallization to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents.
Reduction: Involving reducing agents to alter the oxidation state.
Substitution: Where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: To facilitate reactions, including acids, bases, or metal catalysts.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol: Similar in having multiple oxygen atoms but lacks nitrogen atoms.
Ethylenediamine: Contains nitrogen atoms but lacks the multiple oxygen atoms present in 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol.
Crown Ethers: Similar in having multiple oxygen atoms but differ in their ring structure.
Uniqueness
This compound is unique due to its combination of oxygen and nitrogen atoms, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88955-93-5 |
|---|---|
Fórmula molecular |
C12H28N2O6 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[(2-hydroxyethylamino)methoxy]ethoxy]ethoxy]ethoxymethylamino]ethanol |
InChI |
InChI=1S/C12H28N2O6/c15-3-1-13-11-19-9-7-17-5-6-18-8-10-20-12-14-2-4-16/h13-16H,1-12H2 |
Clave InChI |
GSVHYVOFTLYOFJ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NCOCCOCCOCCOCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
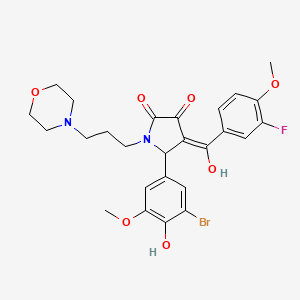
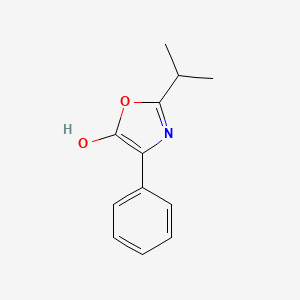


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
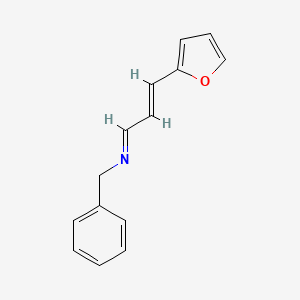
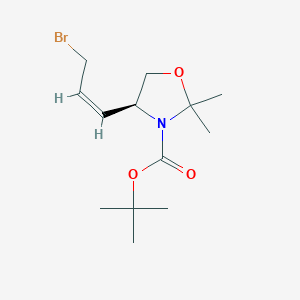
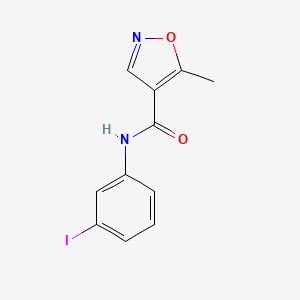
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)

